N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide is a sophisticated organic compound with notable potential in various scientific fields. This compound features a unique structure, incorporating a pyridine ring and oxolane moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-21-16-3-2-13(8-18-16)17-14(5-7-24-17)19-15(20)11-23-10-12-4-6-22-9-12/h2-3,8,12,14,17H,4-7,9-11H2,1H3,(H,19,20)/t12?,14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFRVPQDGKPWCT-CRLJJSMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2C(CCO2)NC(=O)COCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)COCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide involves multi-step organic reactions. A common synthetic route begins with the preparation of intermediate compounds, followed by a series of coupling reactions and protective group manipulations. Reaction conditions often require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound would be scaled up by optimizing reaction parameters and using continuous flow reactors. This allows for better control over reaction conditions, increased safety, and higher throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield saturated or partially saturated analogs.
Substitution: Nucleophilic or electrophilic substitution can occur at the pyridine ring or oxolane moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired transformation.
Major Products Formed
The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Potential probe for studying biological processes due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action involves interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved can include signal transduction, metabolic regulation, or direct chemical modification of biomolecules.
Comparison with Similar Compounds
When compared with similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide stands out due to its unique combination of pyridine and oxolane rings. This gives it distinct physicochemical properties and biological activities.
Similar Compounds
N-[(2R,3S)-2-(6-hydroxypyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide
N-[(2R,3S)-2-(6-chloropyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide
N-[(2R,3S)-2-(6-methylpyridin-3-yl)oxolan-3-yl]-2-(oxolan-3-ylmethoxy)acetamide
These compounds share structural similarities but differ in substituent groups, which can alter their reactivity and interactions.
Hope this fuels your curiosity about this fascinating compound! Anything more specific you want to dive into?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
